1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
“1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde” is likely a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-Fluorobenzyl bromide have been synthesized from 4-fluorotoluene through a chlorination reaction .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, and refractive index would depend on the specific structure of the compound .Scientific Research Applications
Synthetic Methodology and Functional Group Transformations
- Research on the synthesis of 3-fluoropyrroles has highlighted the preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding pyrrolines. This process involves electrophilic alpha,alpha-difluorination using Selectfluor and dehydrofluorination for aromatization, providing new pathways for synthesizing fluorinated pyrroles (Surmont et al., 2009; Surmont et al., 2009).
Ligand Synthesis and Coordination Chemistry
- The compound 1-methyl-1H-pyrrole-2-carbaldehyde oxime has been used as a ligand to coordinate paramagnetic transition metal ions, leading to the synthesis of a Mn(III)25 barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).
Organic Synthesis and Chemical Transformation
- The synthesis of 1-vinylpyrrole-benzimidazole ensembles has been achieved through the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine. This method has opened avenues for creating intensely fluorescent compounds, expanding the scope of pyrrole derivatives in various fields (Trofimov et al., 2009).
Supramolecular and Crystallography Studies
- The crystal structures of pyrrole-2-carbaldehyde isonicotinoylhydrazone and its hydrate have been studied to understand intra- and intermolecular interactions. These studies shed light on the impact of substituents on the electronic distribution and hydrogen bonding patterns within the crystal lattice (Safoklov et al., 2002).
Anion Binding and Sensing
- Calix[4]pyrrole derivatives have been synthesized and used as precursors for trapping azomethine ylides with dipolarophiles. The resulting cycloadducts exhibit high affinity constants for fluoride and acetate anions, displaying sharp color changes in their presence, indicating potential applications in anion sensing (Farinha et al., 2010).
Material Science and Fluorescence Studies
- Synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures with unique optical properties, such as deep blue emission, has been reported. These compounds have shown potential for bioimaging applications due to their good cell permeability and negligible phototoxicity (Bae et al., 2020).
Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOPVHUCSSOQEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde |
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